6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

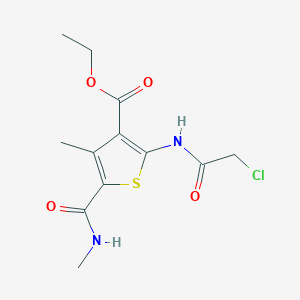

6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a chemical compound. It has a molecular formula of C16H12FN3O2 and an average mass of 297.284 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring with a carboxamide group at the 3-position, a hydroxy group at the 4-position, and a fluoro group at the 6-position. It also has a pyridine ring with a methyl group at the 2-position attached to the nitrogen of the carboxamide group .Applications De Recherche Scientifique

Radioligand Development for Peripheral Benzodiazepine Receptors Imaging

Matarrese et al. (2001) explored novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including variations of quinoline carboxamides, were synthesized with high radiochemical purity and showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).

Antibacterial Activity of Pyridonecarboxylic Acids

Egawa et al. (1984) synthesized a series of pyridonecarboxylic acids, compounds structurally related to quinoline carboxamides, and evaluated their antibacterial activity. Among them, derivatives showed more potent activity than enoxacin, indicating the potential for further biological study. This work demonstrates the relevance of quinoline derivatives in developing new antibacterial agents (Egawa et al., 1984).

Fluorogenic Quinoline Derivatives

Gracheva et al. (1982) described the synthesis of quinoline derivatives with fluorogenic properties, indicating their potential use in biochemistry and medicine for studying various biological systems. These derivatives highlight the diverse applications of quinoline compounds in scientific research, including their use as sensitive and selective compounds for biological investigations (Gracheva et al., 1982).

ATM Kinase Inhibitors

Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrated potent and selective inhibition of ATM, with properties suitable for oral administration, showcasing the potential of quinoline derivatives in the development of novel therapeutic agents (Degorce et al., 2016).

TLR2 Agonists for Vaccine Adjuvants

Hu et al. (2018) identified quinoline carboxamide derivatives as TLR2 agonists, indicating their potential as leads for developing vaccine adjuvants. This discovery highlights the role of quinoline derivatives in immunotherapy and vaccine development, providing a basis for further exploration in this field (Hu et al., 2018).

Propriétés

IUPAC Name |

6-fluoro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-9-3-2-4-14(19-9)20-16(22)12-8-18-13-6-5-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREPYVUGQJRDHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide](/img/structure/B2397416.png)

![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)